molecular formula C7H13ClFNO B2670302 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2580241-12-7

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

Cat. No.: B2670302
CAS No.: 2580241-12-7
M. Wt: 181.64
InChI Key: PRUVAACKMVIRNL-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (CAS: 2580241-12-7) is a bicyclic amine derivative featuring a 2-oxabicyclo[2.2.1]heptane core substituted with a fluoromethyl group at position 1 and an amine group at position 4, forming a hydrochloride salt. Its molecular weight is 181.6 g/mol, with a purity of ≥95% . The compound’s structural uniqueness arises from the oxygen bridge in the bicyclo[2.2.1]heptane framework, which imposes rigidity, and the fluoromethyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO.ClH/c8-4-7-2-1-6(9,3-7)5-10-7;/h1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUVAACKMVIRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)N)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride typically involves a series of chemical reactions. One common method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of the bicyclic core from simple starting materials under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic framework with a fluoromethyl group, which enhances its lipophilicity and metabolic stability. Its molecular formula is C7H12ClFNOC_7H_{12}ClFNO with a molecular weight of approximately 181.63 g/mol. The structural formula can be represented as follows:SMILES C1CC2(CC1(CO2)N)CF.Cl\text{SMILES }C1CC2(CC1(CO2)N)CF.Cl

Scientific Research Applications

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride has several applications in scientific research:

1. Chemistry
The compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable in organic synthesis.

2. Biology
In biological studies, this compound is investigated for its interactions with enzymes and receptors. It serves as a model compound in pharmacological research to understand mechanisms of action and potential therapeutic effects.

3. Medicine
The potential therapeutic applications of this compound are significant, particularly in oncology and neuroprotection.

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that the compound can inhibit the growth of certain cancer cell lines, such as HL60 leukemia cells, at concentrations ranging from 1 to 10 µM, demonstrating significant antiproliferative effects over time.
  • Neuroprotective Effects : Similar bicyclic compounds have exhibited neuroprotective properties against oxidative stress-induced neuronal damage, suggesting that this compound may also possess beneficial effects in neurodegenerative disease models.
  • Antimicrobial Properties : Initial evaluations indicate activity against specific bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Cancer Cell Line Studies

In vitro tests have demonstrated that the compound inhibits the proliferation of HL60 leukemia cells effectively, providing insights into its potential as an anticancer agent.

Neuroprotection Research

Investigations into structurally related compounds suggest that this compound could protect neuronal cells from oxidative stress, warranting further exploration into its neuroprotective capabilities.

Antimicrobial Testing

Preliminary assessments reveal that this compound exhibits activity against certain bacterial strains, indicating its potential utility in developing new antimicrobial therapies.

Data Table: Biological Activities Summary

Activity Type Description Reference
Antitumor ActivityInhibits HL60 leukemia cell proliferation at 1–10 µM
Neuroprotective EffectsPotential protection against oxidative stress-induced neuronal damage
Antimicrobial PropertiesActivity against specific bacterial strains

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group and the bicyclic structure allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Oxabicyclo[2.2.1]heptan-4-amine Hydrochloride

  • Structure : Lacks the fluoromethyl group at position 1.
  • Molecular Weight : 179.6 g/mol (estimated based on formula differences) .

[2-Oxabicyclo[2.1.1]hexan-4-yl] Derivatives

  • Example : 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride (CAS: 2260936-52-3).
  • Structure : Smaller bicyclo[2.1.1]hexane framework with an ethanamine side chain.
  • Molecular Weight : 195.66 g/mol .
  • The ethanamine extension may improve binding to amine receptors but reduce steric accessibility compared to the compact heptane-based compound .

Bicyclo Framework Variations

Bicyclo[2.2.2]octane Derivatives

  • Example: [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride (CAS: 2174008-01-4).
  • Structure: Larger bicyclo[2.2.2]octane system with additional hydroxymethyl and aminomethyl groups.
  • Molecular Weight : 207.7 g/mol .

Non-Oxa Bicyclic Amines

  • Example: endo-2-Aminonorbornane hydrochloride (CAS: 65481-69-8).
  • Molecular Weight : 153.64 g/mol .
  • Impact : The absence of the oxygen bridge increases hydrophobicity and may alter hydrogen-bonding interactions, affecting solubility and receptor affinity .

Substituent and Functional Group Comparisons

Compound Name Bicyclo Framework Substituents Molecular Weight (g/mol) Key Properties
Target Compound [2.2.1]heptane 1-(Fluoromethyl), 4-amine 181.6 High lipophilicity, rigid core
2-Oxabicyclo[2.2.1]heptan-4-amine HCl [2.2.1]heptane 4-amine ~179.6 Lower lipophilicity
2-Oxabicyclo[2.1.1]hexan-4-yl derivative [2.1.1]hexane 1-(Fluoromethyl), ethanamine 195.66 Higher strain, extended side chain
Bicyclo[2.2.2]octane derivative [2.2.2]octane Aminomethyl, hydroxymethyl 207.7 Flexible, improved solubility
endo-2-Aminonorbornane HCl [2.2.1]heptane 2-amine 153.64 Hydrophobic, no oxygen bridge

Biological Activity

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine; hydrochloride, a compound with the molecular formula C7_7H12_{12}FNO and a molecular weight of 145 Da, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a bicyclic structure that is significant in medicinal chemistry due to its ability to interact with various biological targets. The fluoromethyl group is particularly noteworthy as it may enhance lipophilicity and metabolic stability.

Biological Activity Overview

Research on the biological activity of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine; hydrochloride has indicated several potential pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be elucidated.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar bicyclic structures exhibit neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of bicyclic amines have shown antimicrobial activity, suggesting that this compound could also possess similar effects.

The precise mechanisms by which 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine; hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
  • It may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), similar to other compounds in its class.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro tests have shown that the compound can inhibit the proliferation of HL60 leukemia cells at concentrations between 1 and 10 µM, demonstrating significant antiproliferative effects over time .
  • Neuroprotection : Research into structurally related compounds indicates potential neuroprotective effects against oxidative stress-induced damage in neuronal cells. This suggests that further exploration into the neuroprotective capabilities of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine; hydrochloride could be fruitful.
  • Antimicrobial Testing : Preliminary evaluations have indicated that this compound exhibits activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntitumorInhibits growth of HL60 leukemia cells
NeuroprotectionPotential protective effects against oxidative stress
AntimicrobialActivity against select bacterial strains

Q & A

Basic: What analytical methods are recommended for determining the purity and structural integrity of 1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride?

Methodological Answer:
Purity assessment typically employs a combination of:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (optimized at 210–260 nm for amine derivatives).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the bicyclic framework and fluoromethyl group (δ 4.5–5.5 ppm for fluorine-coupled protons).
  • Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H⁺] at m/z 206.6).
    Pharmacopeial standards (e.g., British Pharmacopoeia) recommend ≤1.0% impurities via HPLC .

Basic: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:
Key steps include:

  • Intermediate Protection : Use tert-butyl carbamate (Boc) to protect the amine group during fluoromethylation to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for bicyclic ring formation.
  • Catalytic Fluorination : Employ KF or CsF in dimethyl sulfoxide (DMSO) to introduce the fluoromethyl group efficiently .
  • Purification : Gradient silica gel chromatography (hexane:EtOAc, 3:1) followed by recrystallization in ethanol improves purity (>98%) .

Advanced: What strategies address contradictions in reported biological activity data for bicyclo[2.2.1]heptane derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Receptor Binding Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 7.0) or ionic strength can alter ligand-receptor interactions. Standardize assays using reference agonists (e.g., acetylcholine for cholinergic receptors) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways that may confound in vivo results.
  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess (>99%) to rule out off-target effects from stereoisomers .

Advanced: How do structural modifications to the bicyclo[2.2.1]heptane core influence physicochemical properties?

Methodological Answer:
Systematic studies on analogs reveal:

  • Fluoromethyl vs. Methyl Substitution : Fluorination increases lipophilicity (logP +0.5) and metabolic stability (t₁/₂ +2.5 h in human microsomes) but reduces aqueous solubility (↓30% at pH 7.4) .
  • Oxygen vs. Sulfur in the Heterocycle : Replacing the oxabicyclo oxygen with sulfur (e.g., 2-thiabicyclo[2.2.1]heptane) decreases melting point (Δm.p. −40°C) and enhances membrane permeability (Papp +20% in Caco-2 cells) .
  • Amine Position : Exo vs. endo amine configurations alter pKa (ΔpKa ~1.2), impacting ionization and blood-brain barrier penetration .

Advanced: What computational approaches predict the binding affinity of this compound to neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with serotonin (5-HT₃) or NMDA receptors. Focus on fluorine’s electrostatic contributions to binding pockets .
  • Docking Studies (AutoDock Vina) : Compare docking scores of fluoromethyl derivatives against non-fluorinated analogs to quantify fluorine’s role in affinity (ΔΔG ~−1.2 kcal/mol) .
  • QSAR Modeling : Train models on bicyclic amine datasets to predict bioavailability (R² >0.85) using descriptors like topological polar surface area (TPSA) and logD .

Table 1: Comparative Physicochemical Properties of Bicyclo[2.2.1]heptane Derivatives

CompoundlogPTPSA (Ų)Solubility (mg/mL)Metabolic t₁/₂ (h)
1-(Fluoromethyl)-2-oxabicyclo[...]1.845.212.53.7
3-Methyl-2-oxabicyclo[...]1.245.218.92.1
2-Thiabicyclo[...]2.145.28.34.9
Data derived from Enamine catalogs and pharmacological studies .

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